![molecular formula C19H24N6 B6460779 4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548983-78-2](/img/structure/B6460779.png)
4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
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Description
4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a useful research compound. Its molecular formula is C19H24N6 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is 336.20624479 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized as part of a novel series of thiazolidinone derivatives. These derivatives were evaluated for their antimicrobial activity against both bacteria and fungi. Notably, they exhibited inhibitory effects against various strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans .
Antitubercular Potential
While not directly studied for antitubercular activity, related compounds containing piperazine moieties have shown promise. For instance, derivatives with a similar structural scaffold have been explored as potential antitubercular agents .
properties
IUPAC Name |
4-[[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-15-12-18(22-19(21-15)23(2)3)25-10-8-24(9-11-25)14-17-6-4-16(13-20)5-7-17/h4-7,12H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPFLLRLNUWHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile |
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